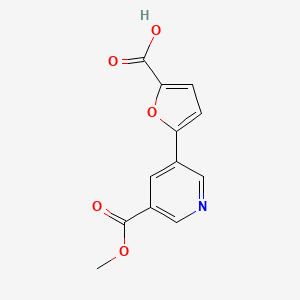
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid is a complex organic compound characterized by its fused furan and pyridine rings, along with a methoxycarbonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(methoxycarbonyl)pyridin-3-ylboronic acid and furan-2-carboxylic acid.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is often employed to form the carbon-carbon bond between the boronic acid and the carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (such as sodium carbonate), and a solvent (like water or ethanol) under reflux conditions.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form a pyridine derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Pyridine derivatives
Substitution: Various substituted pyridine and furan derivatives
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
Comparaison Avec Des Composés Similaires
5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)pyridin-3-ylboronic acid
Furan-2-carboxylic acid
Propriétés
Numéro CAS |
893729-76-5 |
|---|---|
Formule moléculaire |
C12H9NO5 |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
5-(5-methoxycarbonylpyridin-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)8-4-7(5-13-6-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
ITHAARFXIXIFLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


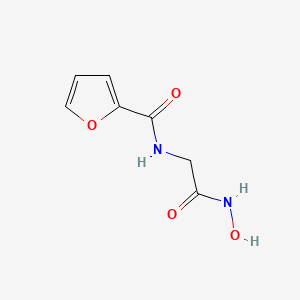
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
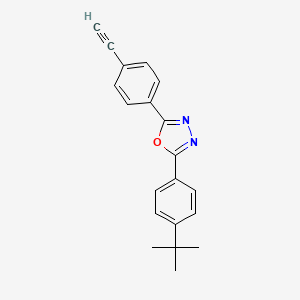
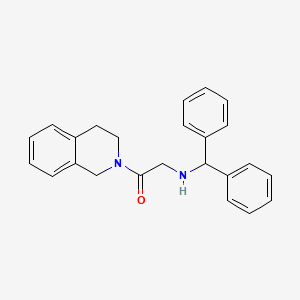

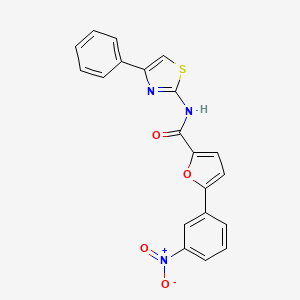
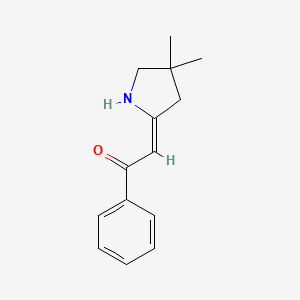
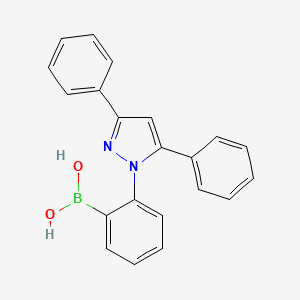
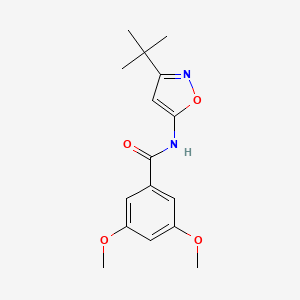
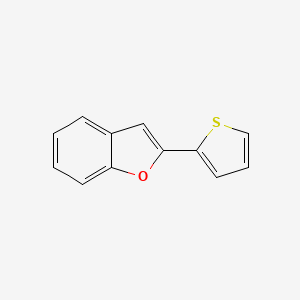
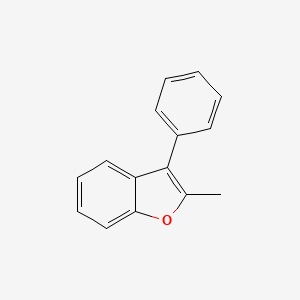

![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
